molecular formula C19H17N5O2S2 B4191300 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B4191300
M. Wt: 411.5 g/mol
InChI Key: RULAGRKXTCRBJI-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H17N5O2S2 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is 411.08236715 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The 1,3,4-thiadiazole moiety present in the compound has been reported to exhibit anticancer properties . This suggests that our compound could be explored as a potential inhibitor of cancer cell growth, possibly by targeting specific enzymes or pathways involved in cancer cell metabolism.

Carbonic Anhydrase Inhibition

Compounds with 1,3,4-thiadiazole rings have shown activity as inhibitors of carbonic anhydrases . These enzymes are crucial for pH regulation and are implicated in various diseases, including glaucoma, epilepsy, and cancer. The compound could serve as a lead structure for the development of new carbonic anhydrase inhibitors.

Antimicrobial and Antifungal Applications

The structural features of the compound suggest potential antimicrobial and antifungal activities . The lipophilicity conferred by the thiadiazole ring could enhance membrane permeability, allowing the compound to effectively target microbial cells.

Anti-inflammatory Properties

Derivatives of 1,3,4-thiadiazole have been associated with anti-inflammatory effects . The compound could be investigated for its efficacy in reducing inflammation, which is a common symptom in many diseases.

Analgesic Effects

The compound’s framework is similar to other structures that have demonstrated analgesic properties . Research could focus on the compound’s ability to alleviate pain, potentially leading to new pain management medications.

Anticonvulsant Potential

Given the known anticonvulsant activity of related 1,3,4-thiadiazole derivatives, this compound may also possess similar properties . It could be studied for its potential use in treating seizure disorders.

Suzuki–Miyaura Cross-Coupling Reactions

The compound contains functional groups that could participate in Suzuki–Miyaura cross-coupling reactions . This application would be of particular interest in synthetic chemistry for the creation of complex organic molecules.

Therapeutic Research

The diverse biological activities associated with 1,3,4-thiadiazole derivatives, such as antipsychotic, antidepressant, antidiabetic, and antihypertensive effects, indicate that this compound could be a valuable addition to therapeutic research .

properties

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S2/c1-12-8-14(10-26-2)15(9-20)18(21-12)27-11-16(25)22-19-24-23-17(28-19)13-6-4-3-5-7-13/h3-8H,10-11H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULAGRKXTCRBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)NC2=NN=C(S2)C3=CC=CC=C3)C#N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
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2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
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2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

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